N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide
Overview
Description
N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide is a complex organic compound that features a tryptophanamide backbone with an N-acetyl group and a biphenyl-2-yloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide typically involves multiple steps, including the formation of the biphenyl-2-yloxyethyl group and its subsequent attachment to the tryptophanamide backbone. Common synthetic routes may involve:
Formation of Biphenyl-2-yloxyethyl Group: This can be achieved through Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds.
Attachment to Tryptophanamide: The biphenyl-2-yloxyethyl group is then attached to the tryptophanamide backbone through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the amide bond or other reducible functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced amide derivatives or alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the tryptophanamide backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-acetylphenylethylamine: Similar in structure but lacks the biphenyl moiety.
N-acetyltryptophanamide: Similar backbone but lacks the biphenyl-2-yloxyethyl substituent.
Uniqueness
N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide is unique due to the presence of both the biphenyl-2-yloxyethyl group and the tryptophanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-[2-(2-phenylphenoxy)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19(31)30-25(17-21-18-29-24-13-7-5-11-22(21)24)27(32)28-15-16-33-26-14-8-6-12-23(26)20-9-3-2-4-10-20/h2-14,18,25,29H,15-17H2,1H3,(H,28,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQPKKCHJCVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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